molecular formula C7H11N3 B2747393 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2091795-23-0

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2747393
CAS No.: 2091795-23-0
M. Wt: 137.186
InChI Key: PJJXRZRLBMRDMP-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and infectious disease research. It belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class of compounds, which have been identified as a promising series of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) . These CpAMs represent an attractive therapeutic approach, as they have been shown to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants in research settings, targeting the viral core protein to disrupt its function . The structural motif of this compound family is frequently explored in the development of novel treatments for infectious diseases, as highlighted in patent literature surrounding 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives . This reagent serves as a critical building block for researchers synthesizing and evaluating novel derivatives for various biological activities. As a key intermediate, it enables the investigation of structure-activity relationships to optimize potency and pharmacological properties. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091795-23-0
Record name 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with piperazine derivatives under controlled conditions. For example, the reaction of 2,3-diaminopyrazine with 1,2-dibromoethane in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives, while reduction can produce tetrahydropyrazine derivatives .

Scientific Research Applications

Biological Activities

Research has identified several significant biological activities associated with 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine:

  • Enzyme Inhibition : This compound has been studied as an inhibitor of casein kinase 1, which plays a critical role in cell cycle regulation and signaling pathways. Inhibiting this enzyme can have implications in cancer treatment and other diseases .
  • Anticancer Properties : Derivatives of this compound have shown potential anticancer effects in various studies. For instance, specific analogs have been demonstrated to inhibit the proliferation of cancer cells .
  • Psychopharmacological Effects : Some studies suggest that certain derivatives may exhibit effects relevant to psychiatric disorders, although further research is needed to fully understand these implications .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Hepatitis B Treatment : Recent discoveries have identified this compound as a promising candidate for developing Hepatitis B Virus core protein allosteric modulators (CpAMs). These modulators effectively inhibit diverse nucleos(t)ide-resistant HBV variants. A lead compound demonstrated significant inhibition of HBV DNA viral load in animal models .
  • Cancer Therapeutics : The unique structural features of this compound allow for the design of new drugs targeting various cancers. Its derivatives are under investigation for their ability to selectively modulate biological targets involved in tumor growth and metastasis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multiple methods involving reactions with electrophiles and other reagents. The ability to modify its structure leads to a variety of derivatives that may possess enhanced pharmacological properties. Some notable derivatives include:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Methyl-4H-pyrazolo[3,4-b]quinolin-3-oneFused quinoline ringAnticancer propertiesEnhanced stability
5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amineEthyl substitutionInhibitor of protein kinasesIncreased lipophilicity
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneAmino group substitutionPotential antidepressant activityDifferent pharmacophore

Case Studies and Research Findings

Recent research highlights the potential applications of this compound in various therapeutic contexts:

  • Hepatitis B Virus Research : A study focusing on the development of core protein allosteric modulators demonstrated that specific derivatives could significantly reduce viral loads in infected models .
  • Cancer Research : Investigations into the anticancer properties of this compound have yielded promising results regarding its efficacy against different cancer cell lines. Ongoing studies aim to elucidate the mechanisms underlying these effects .
  • Psychopharmacology : Emerging studies are exploring the psychopharmacological effects of certain derivatives of this compound. These investigations are crucial for understanding potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The THPP scaffold tolerates diverse substituents, enabling tailored pharmacokinetic and pharmacodynamic profiles. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings References
6-Me-THPP 6-methyl 137.18 HBV CpAMs (oral activity in vivo) ; CYP3A4 activation
(R)-6-Isopropyl-THPP 6-isopropyl 166 ([M+H]⁺) Parkin E3 ligase modulation; synthesized via LiAlH₄ reduction (99% yield)
Ethyl 5-(3-methylfuran-2-carbonyl)-THPP-2-carboxylate 2-carboxylate, 5-(3-methylfuran) 292.29 (calculated) Respiratory syncytial virus polymerase inhibition (65% yield)
(S)-6-Cyclopropyl-THPP 6-cyclopropyl 149.20 (base) ATR inhibitor development; improved selectivity via cyclopropyl substitution
2-Nitro-THPP 2-nitro 168.15 Intermediate for nitro-reduction chemistry; limited bioactivity data

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropyl, cyclopropyl) enhance target selectivity but may reduce solubility. The 6-methyl group balances steric bulk and lipophilicity, optimizing membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity for further derivatization but may introduce metabolic liabilities .
Physicochemical and DMPK Properties
  • Solubility : 6-Me-THPP (logP ≈ 1.5) exhibits moderate aqueous solubility, enhanced in salt forms (e.g., dihydrochloride) . Nitro- and carboxylate-substituted derivatives show lower logP values (0.5–1.0) but higher polarity .
  • Metabolic Stability : Methyl substituents reduce CYP3A4-mediated oxidation compared to isopropyl analogues. However, 6-Me-THPP derivatives still activate CYP3A4 in vitro, a liability for drug-drug interactions .

Biological Activity

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of THPP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4C_7H_{10}N_4 with a molecular weight of 150.18 g/mol. The compound features a fused pyrazole ring system that contributes to its biological properties.

1. Hepatitis B Virus (HBV) Inhibition:
Recent studies have identified THPP as a potent allosteric modulator of the HBV core protein. It effectively inhibits various nucleos(t)ide-resistant HBV variants. A lead compound from this series demonstrated significant inhibition of HBV DNA viral load in an HBV AAV mouse model following oral administration . This suggests potential for THPP derivatives in antiviral therapies.

2. Antimicrobial Activity:
THPP and its derivatives have been evaluated for their antimicrobial properties. In vitro studies indicated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This positions THPP as a promising scaffold for developing new antibacterial agents.

3. Protein Kinase Inhibition:
The pyrazole scaffold is known for its role in drug discovery as a building block for protein kinase inhibitors (PKIs). THPP's structural characteristics allow it to interact with various kinases, potentially leading to therapeutic applications in cancer treatment .

Table 1: Summary of Biological Activities of THPP

Activity TypeBiological EffectReference
HBV InhibitionReduces HBV DNA viral load in mouse model
AntimicrobialModerate activity against S. aureus, E. coli
Protein Kinase InhibitionPotential PKI scaffold

Case Study: Anti-HBV Activity

A study focused on the discovery and development of THPP derivatives showcased their efficacy in reducing viral loads in an animal model of HBV infection. The lead compound exhibited a significant decrease in viral replication when administered orally . This highlights the potential for THPP as a therapeutic agent against chronic HBV infections.

Case Study: Antimicrobial Efficacy

In another investigation, various derivatives of THPP were synthesized and tested against common pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial activity, suggesting that further structural optimization could yield more effective agents for treating bacterial infections .

Q & A

Q. How can structure-activity relationships (SAR) be systematically analyzed for this scaffold?

  • Methodology: Synthesize a library of derivatives with systematic substituent variations (e.g., methyl, ethyl, phenyl at position 6). Use multivariate statistical analysis (e.g., PCA) to correlate electronic/hydrophobic parameters (ClogP, Hammett σ) with bioactivity .

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